5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
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Properties
IUPAC Name |
5-butyl-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-14-23-21(25)18-19(15-10-12-17(27-2)13-11-15)24(28-20(18)22(23)26)16-8-6-5-7-9-16/h5-13,18-20H,3-4,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCAMJBHIZKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound belongs to the class of isoxazole derivatives, which are known for various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. The specific compound has been evaluated for its effects on cancer cell lines and immune responses.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoxazole derivatives. For example:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of key apoptotic genes such as Bcl-2 and p21^WAF-1 .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole | HL-60 | 86 | Induces apoptosis via Bcl-2 downregulation |
| Other Isoxazoles | Various | 100-755 | Varies; includes cell cycle arrest and apoptosis |
Immunomodulatory Effects
The immunomodulatory properties of isoxazole derivatives have also been explored. The compound has shown potential in regulating immune functions:
- Inhibition of TNFα Production : Studies indicated that it can inhibit TNFα production in human blood cultures, which is crucial for inflammatory responses .
- Effects on PBMC Proliferation : The compound was found to lower phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC), suggesting its role as an immunosuppressive agent .
Case Studies and Research Findings
- Study on Immune Response : A study evaluated the effects of isoxazole derivatives on immune responses in mice. The compound was shown to stimulate delayed-type hypersensitivity (DTH) responses while simultaneously inhibiting humoral immunity .
- Molecular Docking Studies : Molecular modeling studies have suggested that the compound interacts favorably with specific protein targets involved in cancer progression, indicating its potential as a therapeutic agent against prostate cancer .
Scientific Research Applications
Anticancer Properties
Research indicates that 5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. Studies have evaluated its effectiveness against a range of bacteria and fungi, suggesting that it may serve as a lead compound for developing new antimicrobial therapies.
Drug Development
Given its biological activities, this compound is being investigated as a potential candidate for drug development. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets.
Mechanistic Studies
The compound serves as a valuable tool for understanding the mechanisms underlying certain diseases. By studying its interactions with biological systems, researchers can gain insights into disease pathways and identify new therapeutic targets.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
